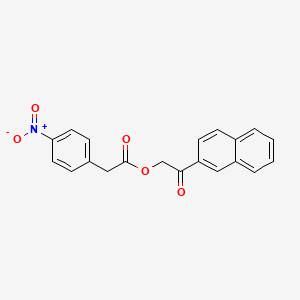
isopropyl 2-(4-aminophenyl)-1,3-dioxo-5-isoindolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 2-(4-aminophenyl)-1,3-dioxo-5-isoindolinecarboxylate, also known as Isatoic anhydride derivative, is a chemical compound used in scientific research. It is a heterocyclic compound that contains an isoindoline ring, which makes it useful in various applications.
作用機序
The mechanism of action of Isopropyl 2-(4-aminophenyl)-1,3-dioxo-5-isoindolinecarboxylate is not fully understood. However, it is believed to interact with proteins and enzymes in cells, leading to changes in their structure and function. The isoindoline ring in this compound anhydride derivative makes it useful in binding to proteins and enzymes, which makes it a useful tool in scientific research.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and phosphatases. It also has anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. This compound anhydride derivative has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
実験室実験の利点と制限
Isopropyl 2-(4-aminophenyl)-1,3-dioxo-5-isoindolinecarboxylate has several advantages for lab experiments. It is a fluorescent probe that can be used to detect proteins and enzymes. It is also a useful substrate for the synthesis of various biologically active compounds. However, this compound anhydride derivative has some limitations. It is not very stable and can decompose over time, which can affect the accuracy of experimental results. It is also relatively expensive, which can limit its use in some experiments.
将来の方向性
There are several future directions for the use of Isopropyl 2-(4-aminophenyl)-1,3-dioxo-5-isoindolinecarboxylate in scientific research. One potential direction is the development of new isoindoline-based compounds for therapeutic applications. This compound anhydride derivative can be used as a starting material for the synthesis of these compounds. Another potential direction is the use of this compound in the development of new fluorescent probes for the detection of proteins and enzymes. The isoindoline ring in this compound anhydride derivative makes it a useful scaffold for the design of new fluorescent probes. Overall, this compound has various scientific research applications and has the potential to be used in the development of new therapeutic agents and diagnostic tools.
合成法
The synthesis of isopropyl 2-(4-aminophenyl)-1,3-dioxo-5-isoindolinecarboxylate anhydride derivative involves the reaction of isatoic anhydride with 4-aminophenylacetic acid in the presence of acetic anhydride. The reaction leads to the formation of this compound. The reaction is usually carried out under reflux conditions, and the product is purified using column chromatography.
科学的研究の応用
Isopropyl 2-(4-aminophenyl)-1,3-dioxo-5-isoindolinecarboxylate has various scientific research applications. It is used as a fluorescent probe for the detection of proteins and enzymes. It is also used as a substrate for the synthesis of various biologically active compounds. This compound anhydride derivative is used in the synthesis of various isoindoline-based compounds that have potential therapeutic applications.
特性
IUPAC Name |
propan-2-yl 2-(4-aminophenyl)-1,3-dioxoisoindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-10(2)24-18(23)11-3-8-14-15(9-11)17(22)20(16(14)21)13-6-4-12(19)5-7-13/h3-10H,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPJDCIKLVOBSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5860528.png)


![N-(4-chlorophenyl)-2-[(4-methylbenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5860533.png)

![{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5860547.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5860553.png)

![3-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5860563.png)
![7-(2-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5860565.png)
![2,4-dichloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5860579.png)
![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5860592.png)

![4-({[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5860606.png)